molecular formula C14H13NO2 B1582878 4-methoxy-N-phenylbenzamide CAS No. 7465-88-5

4-methoxy-N-phenylbenzamide

Cat. No.: B1582878
CAS No.: 7465-88-5
M. Wt: 227.26 g/mol
InChI Key: XOJAJRFBOKCXPI-UHFFFAOYSA-N
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Description

4-Methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO2. It is a derivative of benzamide, where the phenyl group is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-N-phenylbenzamide can be synthesized through the condensation of 4-methoxybenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or toluene. The resulting intermediate, 4-methoxybenzoyl chloride, is then reacted with aniline to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as titanium tetrachloride can enhance the reaction rate and yield. The final product is purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-phenylbenzamide.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: 4-Hydroxy-N-phenylbenzamide.

    Reduction: N-Phenylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The methoxy group enhances its binding affinity through hydrogen bonding and hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-phenylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-Phenylbenzamide: Lacks the methoxy group, making it less polar.

    4-Ethoxy-N-phenylbenzamide: Contains an ethoxy group instead of a methoxy group.

Uniqueness

4-Methoxy-N-phenylbenzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs.

Properties

IUPAC Name

4-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJAJRFBOKCXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323454
Record name 4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-88-5
Record name p-Anisanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

p-Anisoyl chloride (10 g, 58.5 mmol) and methylene chloride (500 mL) were combined under Ar. Aniline (8.0 mL, 87.7 mmol) was added dropwise with stirring. Diisopropylethylamine (10.0 mL, 58.5 mmol) was added dropwise to give a white suspension. After 3 h the contents of the reaction flask were washed with 5% potassium bisulfate then sat. sodium bicarbonate. The organic portion was dried with sodium sulfate (anh.), filtered and evaporated in vacuo to give a solid. Trituration with ethyl acetate gave 108 as a white solid (3.37 g, 14.8 mmol, 25.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
25.4%

Synthesis routes and methods II

Procedure details

p-Anisoyl chloride (10 g, 58.5 mmol) was dissolved in methylene chloride (500 mL) under argon. Aniline (8.0 mL, 87.7 mmol) was added dropwise with stirring. Diisopropylethylamine (10.0 mL, 58.5 mmol) was added dropwise to give a white suspension. After 3 h the contents of the reaction flask were washed with 5% potassium bisulfate then sat. sodium bicarbonate. The organic portion was dried with sodium sulfate (anh.), filtered and evaporated in vacuo to give a solid. Trituration with ethyl acetate gave the title compound 1 as a white solid (3.37 g, 25%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 4-methoxy-N-phenylbenzamide and how does this structure influence its interactions?

A1: this compound crystallizes with a specific spatial arrangement of its atoms. The two benzene rings in the molecule are not flat against each other, but rather twisted at an angle of 65.18° []. This twist is also reflected in the orientation of the central amide group, which forms angles of 34.70° and 30.62° with the phenyl and 4-methoxybenzene rings, respectively []. This non-planar conformation can influence how the molecule interacts with other molecules, including potential targets. Furthermore, within the crystal structure, molecules of this compound interact via intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule []. These interactions contribute to the overall packing of the molecules within the crystal lattice.

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